molecular formula C7H6ClF2N B598921 2-Chloro-4-(1,1-difluoroethyl)pyridine CAS No. 1204295-63-5

2-Chloro-4-(1,1-difluoroethyl)pyridine

Cat. No. B598921
M. Wt: 177.579
InChI Key: HHXIIZVLQSEEAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(1,1-difluoroethyl)pyridine is a chemical compound with the molecular formula C7H6ClF2N . It is a useful research chemical .


Synthesis Analysis

The synthesis of 2-Chloro-4-(1,1-difluoroethyl)pyridine involves reaction conditions with sulfur tetrafluoride and hydrogen fluoride at 20 degrees Celsius for 16 hours .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(1,1-difluoroethyl)pyridine is represented by the SMILES string CC(F)(F)c1ccnc(Cl)c1 . The InChI representation is 1S/C7H6ClF2N/c1-7(9,10)5-2-3-11-6(8)4-5/h2-4H,1H3 .


Physical And Chemical Properties Analysis

2-Chloro-4-(1,1-difluoroethyl)pyridine has a molecular weight of 177.58 g/mol . It has a density of 1.305 g/mL at 25°C and a refractive index (n20/D) of 1.481 . The compound is in liquid form .

Scientific Research Applications

  • Synthesis of Herbicide Intermediates : 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a closely related compound, is a key intermediate for synthesizing the herbicide trifloxysulfuron. It's synthesized from nicotinamide via Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis (Zuo Hang-dong, 2010).

  • Medicinal Chemistry Research : The 2,2-difluorobenzodioxole moiety, which is structurally related to 2-Chloro-4-(1,1-difluoroethyl)pyridine, has been introduced in medicinal chemistry as a potentially more stable derivative. A synthesis of a related compound, 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, demonstrates its potential for further functionalization in medicinal chemistry (M. P. Catalani, A. Paio, L. Perugini, 2010).

  • Pharmaceutical and Agrochemical Intermediates : 2-chloro-5-trifluromethyl pyridine, another structurally related compound, is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, biochemicals, particularly in herbicides (Li Zheng-xiong, 2004).

  • Investigation in Antimicrobial Activities : Research on 2-Chloro-6-(trifluoromethyl)pyridine, a related compound, has included its antimicrobial activities and DNA interaction, along with structural and spectroscopic properties, demonstrating its potential application in biological research and drug development (M. Evecen, M. Kara, Ö. İdil, H. Tanak, 2017).

  • Photophysical Properties for Potential Optical Applications : The study of cyclopalladated complexes of pyridine derivatives, which include structures similar to 2-Chloro-4-(1,1-difluoroethyl)pyridine, has revealed interesting photophysical properties. These properties are relevant for potential applications in solution-based optical technologies (F. S. Mancilha, L. Barloy, F. Rodembusch, J. Dupont, M. Pfeffer, 2011).

  • Synthesis of (Trifluoromethoxy)pyridines : The development of a straightforward large-scale synthesis method for (trifluoromethoxy)pyridines demonstrates the increasing interest in such compounds for life-sciences-oriented research (Baptiste Manteau, P. Génix, Lydia Brelot, J. Vors, S. Pazenok, Florence Giornal, C. Leuenberger, F. Leroux, 2010).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is hazardous to the respiratory system . The safety precautionary statements include P301 + P310 + P330 - P302 + P352 - P305 + P351 + P338 .

properties

IUPAC Name

2-chloro-4-(1,1-difluoroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N/c1-7(9,10)5-2-3-11-6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXIIZVLQSEEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672356
Record name 2-Chloro-4-(1,1-difluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(1,1-difluoroethyl)pyridine

CAS RN

1204295-63-5
Record name 2-Chloro-4-(1,1-difluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-(1,1-difluoroethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
S Trofymchuk, M Bugera, AA Klipkov… - The Journal of …, 2021 - ACS Publications
A general approach to fluorinated (hetero)aromatic derivatives is elaborated. The key reaction is a deoxofluorination of substituted acetophenones with sulfur tetrafluoride (SF 4 ). In …
Number of citations: 11 pubs.acs.org

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